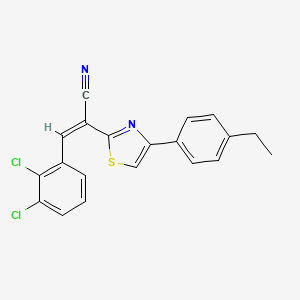

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Descripción general

Descripción

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an ethylphenyl group, and a thiazolyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-ethylbenzaldehyde with thioamide in the presence of a base such as potassium carbonate.

Coupling Reaction: The thiazole intermediate is then coupled with 2,3-dichlorobenzaldehyde through a Knoevenagel condensation reaction. This step involves the use of a base like piperidine and a solvent such as ethanol.

Formation of the Acrylonitrile Group: The final step involves the introduction of the acrylonitrile group. This can be done by reacting the intermediate with malononitrile in the presence of a base like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or aldehydes.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile. Thiazole compounds have been shown to exhibit activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives possess strong antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Chromobacterium violaceum | 12 |

| This compound | TBD |

Anticonvulsant Activity

Thiazole-containing compounds have been extensively studied for their anticonvulsant properties. A review indicated that certain thiazole derivatives exhibit significant anticonvulsant effects in animal models, with some compounds demonstrating median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) studies suggest that para-halogen substitutions on the phenyl ring enhance anticonvulsant activity.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound C | MES | 20 |

| Compound D | PTZ | 15 |

| This compound | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). One study reported that a thiazole-pyridine hybrid showed better efficacy than standard treatments like 5-fluorouracil .

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | MCF-7 | 5.71 |

| Compound F | HepG2 | 10.00 |

| This compound | TBD |

Mecanismo De Acción

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the ethyl group on the phenyl ring.

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the phenyl ring in (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile distinguishes it from its analogs. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it a unique compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and unique properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Actividad Biológica

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476672-82-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 385.3 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to thiazoles have exhibited strong inhibitory effects on various cancer cell lines, including breast cancer (MCF7) and leukemia (HCT116), with IC values reported as low as 4.53 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 4.53 |

| Compound B | HCT116 | 5.48 |

| This compound | TBD | TBD |

Anticonvulsant Activity

Thiazole compounds are also recognized for their anticonvulsant properties. In various animal models, certain thiazole derivatives have demonstrated significant anticonvulsant activity with median effective doses lower than standard medications such as ethosuximide. The presence of electron-withdrawing groups on the phenyl ring has been identified as a crucial factor for enhancing anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | ED (mg/kg) |

|---|---|---|

| Compound C | PTZ-induced seizures | 18.4 |

| Compound D | MES model | <20 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

- DNA Intercalation : Similar thiazole compounds have shown the ability to intercalate DNA, leading to disruption of replication and transcription processes .

- Modulation of Ion Channels : Some studies suggest that thiazoles can influence ion channels in neuronal cells, contributing to their anticonvulsant effects.

Case Studies

- Anticancer Study : A study conducted on various thiazole derivatives indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

- Anticonvulsant Study : In a model assessing the anticonvulsant properties of thiazole derivatives, a specific analogue demonstrated a high protection index against seizures induced by picrotoxin, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVDTJSQJOJXIY-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.